Zinc nitrosylpentacyanoferrate
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc;iron(4+);nitroxyl anion;pentacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.Zn/c5*1-2;;1-2;/q5*-1;+4;-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANVQNAWJKVJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN6OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14709-62-7 | |
| Record name | Zinc nitrosylpentacyanoferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014709627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc pentakis(cyano-C)nitrosylferrate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Zinc Nitrosylpentacyanoferrate
Precipitation Synthesis Routes for Zinc Nitrosylpentacyanoferrate
Precipitation is the most common and straightforward method for synthesizing this compound. This approach is based on a simple displacement reaction in an aqueous solution, where a soluble zinc salt is reacted with an alkali metal nitrosylpentacyanoferrate, typically sodium nitroprusside (Na₂[Fe(CN)₅NO]). researchgate.netresearchgate.net The reaction leads to the formation of the insoluble this compound, which precipitates out of the solution.
The general reaction can be represented as: Zn²⁺(aq) + [Fe(CN)₅NO]²⁻(aq) → ZnFe(CN)₅NO
This method is widely used for preparing various transition metal nitroprusside analogues. researchgate.net
The properties of the final product, such as particle size, crystallinity, and purity, are significantly influenced by the concentration of the precursor solutions and the conditions under which they are mixed. While specific optimization studies for this compound are not extensively detailed, general principles of precipitation chemistry apply.
Higher concentrations of reactants can lead to rapid nucleation and the formation of smaller, potentially amorphous particles. researchgate.netscielo.br Conversely, using more dilute solutions and controlling the rate of addition, such as a drop-by-drop method, can promote the growth of larger, more well-defined crystals. researchgate.net Vigorous stirring is typically employed to ensure a homogeneous reaction mixture and uniform particle formation. The choice of the zinc salt anion (e.g., chloride, nitrate, sulfate) can also impact the nucleation and growth of the crystals due to differences in solubility and ionic strength. nih.gov
Table 1: Key Parameters in the Precipitation Synthesis of this compound
| Parameter | Variation | General Influence on Product |
|---|---|---|
| Reactant Concentration | Low to High | Affects particle size and crystallinity. Higher concentrations may lead to smaller particles. scielo.br |
| Mixing Speed/Method | Slow (dropwise) to Rapid | Controls the rate of nucleation and crystal growth. Slow addition often yields larger crystals. researchgate.net |
| Temperature | Room to Elevated Temp. | Influences reaction kinetics and solubility of the precipitate. |
| Stirring | Static to Vigorous | Ensures homogeneity of the reaction medium. |
The pH of the reaction medium is a critical parameter in the synthesis of this compound. The stability of the nitrosylpentacyanoferrate anion, [Fe(CN)₅NO]²⁻, and the speciation of the zinc ion are both highly pH-dependent.
Synthesis is typically carried out in neutral or slightly acidic conditions. A patent related to sodium nitroprusside solutions suggests maintaining a pH between 5.0 and 7.0 for optimal stability. google.com In alkaline conditions, transition metal nitroprussides are prone to hydrolysis, which can lead to the formation of hydroxide (B78521) or oxide compounds as impurities. researchgate.net Specifically for zinc, increasing the pH can cause the precipitation of zinc hydroxide (Zn(OH)₂), a competing reaction that would contaminate the desired product. ntnu.nowaterspecialists.bizmdpi.com The photodegradation of metal nitroprussides is also known to cause pH variations, further highlighting the need for pH control during synthesis and handling. mdpi.com
Table 2: Effect of pH on the Synthesis of this compound
| pH Range | Effect on Synthesis | Primary Species Formed |
|---|---|---|
| Acidic to Neutral (pH < 7) | Favorable for synthesis | Zn[Fe(CN)₅NO] |
| Alkaline (pH > 7.5) | Unfavorable; risk of side reactions | Potential formation of Zn(OH)₂ and decomposition of the nitroprusside complex. researchgate.netntnu.no |
Hydrothermal Recrystallization Techniques
Hydrothermal synthesis is a powerful technique used to produce materials with high crystallinity and controlled morphology by conducting reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. researchgate.netsemanticscholar.org This method is widely applied to coordination polymers, such as metal hexacyanoferrates, to enhance crystal quality and control particle size. researchgate.net
While the specific application of hydrothermal methods to this compound is not extensively documented, the principles are applicable. A product initially formed via precipitation could be subjected to a hydrothermal treatment for recrystallization. This process can heal defects in the crystal lattice and promote the growth of larger, more uniform crystals.
The key parameters in hydrothermal synthesis are temperature, pressure (which is a function of temperature and solvent volume), and reaction time. These conditions significantly influence the dissolution and recrystallization equilibrium that governs crystal growth.
Temperature: Higher temperatures increase the solubility of the initial precipitate, facilitating its dissolution and subsequent recrystallization into a more thermodynamically stable form. Temperature can also influence the final morphology of the crystals. researchgate.net
Time: The duration of the hydrothermal treatment affects the extent of crystal growth and the perfection of the crystal lattice. Longer reaction times generally lead to larger and more well-defined crystals.
Precursors: The nature of the initial reactants and the presence of any additives or mineralizers can also direct the formation of specific crystal structures and morphologies. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in coordination polymers. Hydrothermal synthesis is a recognized method for targeting specific polymorphs by carefully controlling the thermodynamic conditions (temperature and pressure). researchgate.net Different crystalline phases may be stable under different temperature and pressure regimes. By tuning these parameters, it is possible to selectively crystallize a desired polymorph of this compound, although specific polymorphs for this compound have not been detailed in the surveyed literature.
Nanoscale Synthesis Approaches for this compound
The synthesis of this compound at the nanoscale has been explored to leverage the unique properties that emerge in materials with dimensions under 100 nm. wikipedia.orgamerigoscientific.com Nanoparticles of metal nitroprusside analogues have been developed for various applications. researchgate.net
Standard precipitation methods can be adapted to produce nanoparticles by manipulating the reaction conditions to favor nucleation over crystal growth. This is often achieved by using:
High Reactant Concentrations: Rapidly mixing concentrated solutions can induce a burst of nucleation, leading to a large number of small particles. researchgate.net
Low Temperatures: Lowering the reaction temperature can slow down crystal growth kinetics.
Stabilizing Agents: The addition of surfactants or capping agents that adsorb to the surface of the newly formed nuclei can prevent their aggregation and further growth, resulting in stable nanoparticle suspensions.
For example, novel nickel nitroprusside nanoparticles with sizes in the 5-10 nm range have been successfully synthesized using a low-temperature solution process, demonstrating the feasibility of producing nanoscale metal nitroprussides. researchgate.net These approaches, focused on controlling precipitation kinetics, are directly applicable to the synthesis of this compound nanoparticles.
Controlled Growth of Nanocrystalline Forms
Information regarding the controlled synthesis of nanocrystalline this compound is not detailed in existing research. Methodologies for controlling the size, shape, and crystallinity of this specific compound have not been published. General approaches to nanocrystal synthesis often involve techniques such as co-precipitation, hydrothermal synthesis, or sol-gel methods, where careful control of parameters like precursor concentration, temperature, pH, and the use of capping agents can influence the final product's characteristics. However, the application of these methods to this compound has not been documented.
Factors Governing Synthetic Outcomes and Structural Diversity
The factors that govern the synthetic outcomes and lead to structural diversity in this compound are not well-established in the scientific literature. For related metal complexes, it is known that the choice of precursors, the solvent system, the reaction temperature, and the presence of templating agents can significantly impact the final structure.
Role of Hydration Degree in Product Morphology and Stoichiometry
The precise influence of the degree of hydration on the morphology and stoichiometry of this compound has not been a subject of detailed investigation in published research. In many coordination compounds, water molecules can act as ligands, participate in hydrogen bonding networks that stabilize the crystal lattice, or be present as guest molecules within the crystal structure. Variations in the number of water molecules can lead to different crystalline phases with distinct morphologies and physical properties. Without specific studies on this compound, any discussion on this topic would be speculative.
Due to the lack of specific research on the synthesis of this compound, no data tables with detailed research findings can be generated.
Structural Elucidation and Crystallography of Zinc Nitrosylpentacyanoferrate
Single-Crystal X-ray Diffraction Studies of Zinc Nitrosylpentacyanoferrate Hydrates
Detailed analysis of this compound trihydrate (Zn[Fe(CN)₅NO]·3H₂O) using single-crystal X-ray diffraction has been instrumental in characterizing its crystallographic parameters and coordination environments. researchgate.net
Single-crystal X-ray diffraction data has unequivocally established that this compound trihydrate crystallizes in the rhombohedral crystal system. researchgate.net The specific space group was identified as R3 (No. 148). researchgate.net This determination is crucial as it defines the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. Anhydrous this compound also crystallizes in the rhombohedral system with the same space group, R3. researchgate.netcambridge.org
The unit cell parameters for the trihydrate form have been refined based on powder diffraction data, providing precise dimensions for the fundamental repeating unit of the crystal. researchgate.net For the hexagonal lattice representation of the rhombohedral cell, the constants are as follows:
| Parameter | Value (Å) |
| a | 19.305(5) |
| b | 19.305(5) |
| c | 17.627(5) |
The anhydrous form of this compound, also in the rhombohedral R3 space group, presents slightly different lattice constants. researchgate.netcambridge.org
| Parameter | Value (Å) |
| a | 19.2525(1) |
| b | 19.2525(1) |
| c | 17.7107(2) |
The crystal structure reveals intricate coordination environments for both the iron and zinc metal centers, forming a three-dimensional framework.
Within the complex anion, [Fe(CN)₅NO]²⁻, the iron atom is at the center of a distorted octahedron. researchgate.net This coordination geometry is a common feature for pentacyanonitrosylferrate(II) complexes.
The iron center is coordinated to five cyanide (CN) ligands and one nitrosyl (NO) ligand. researchgate.net The cyanide ligands bridge to the zinc centers, creating the extended framework of the crystal structure.
The zinc atomic centers also exhibit a distorted octahedral symmetry. researchgate.net They are coordinated to the nitrogen ends of the cyanide ligands from the neighboring [Fe(CN)₅NO]²⁻ anions, a typical arrangement for this class of compounds. cambridge.org
Atomic Coordination Environments and Polyhedral Geometries
Coordination of Zinc to Cyano Ligands and Aqua Molecules
In the hydrated form of this compound, Zn[Fe(CN)₅NO]·3H₂O, the zinc atom exhibits a distorted octahedral coordination geometry. It is bonded to the nitrogen atoms of the cyanide ligands and to water molecules (aqua ligands) researchgate.net. The structure of the anhydrous form, Zn[Fe(CN)₅NO], which crystallizes in a rhombohedral system with the space group R-3, also features zinc atoms coordinated by the nitrogen ends of the cyanide groups, forming a porous three-dimensional network cambridge.orgresearchgate.net. The removal of coordinated water upon dehydration leads to structural modifications primarily around the zinc center cambridge.orgresearchgate.net.
Bridging Coordination Modes of Cyanide Ligands (Fe-C≡N-Zn)
A defining feature of the this compound structure is the bridging nature of the cyanide (CN) ligands. These ligands link the iron and zinc centers, creating a robust framework. The iron atom is coordinated to the carbon atom of the cyanide ligand, while the zinc atom binds to the nitrogen atom, resulting in a linear Fe-C≡N-Zn arrangement researchgate.net. This bridging coordination is fundamental to the formation of the extended three-dimensional network observed in both the hydrated and anhydrous forms of the compound cambridge.orgresearchgate.net.
Analysis of Interatomic Distances and Bond Angles
Precise measurements of bond lengths and angles provide critical insights into the molecular geometry of this compound. While specific data for the zinc compound is detailed in dedicated crystallographic studies, analogous structures like manganese nitrosylpentacyanoferrate offer valuable comparative data. For instance, in the manganese analogue, the mean bond lengths are reported as Mn–N = 2.226(19) Å, Fe–C = 1.935(5) Å, and C≡N = 1.140(2) Å. The nitrosyl group exhibits Fe–N and N=O bond lengths of 1.659(2) Å and 1.135(2) Å, respectively researchgate.net. In anhydrous this compound, the dehydration process causes minimal changes to the bond angles around the zinc atom, which is part of a rigid hexagonal ring strongly linked to the cyanide groups cambridge.org.
Selected Interatomic Distances (Å) in Manganese Nitrosylpentacyanoferrate researchgate.net
| Bond | Distance (Å) |
|---|---|
| Mn–N | 2.226(19) |
| Fe–C | 1.935(5) |
| C≡N | 1.140(2) |
| Mn–O(1) | 2.218(2) |
| Fe–N | 1.659(2) |
| N=O | 1.135(2) |
Powder X-ray Diffraction Investigations of this compound
Powder X-ray diffraction (PXRD) is a powerful technique for the structural characterization of polycrystalline materials like this compound.
Phase Identification and Purity Assessment
PXRD patterns serve as a fingerprint for crystalline phases, allowing for the identification and assessment of the purity of synthesized this compound. The diffraction peaks observed in a typical PXRD diffractogram of the synthesized complex confirm its crystalline structure researchgate.net. For the anhydrous form, the compound is identified as rhombohedral with the space group R-3 cambridge.orgresearchgate.net.
Rietveld Refinement for Structural Parameter Determination
The Rietveld method is a sophisticated analytical technique used to refine crystal structure parameters from powder diffraction data. This method was employed to refine the crystal structures of anhydrous zinc, manganese, and cadmium nitroprussides from their XRD powder patterns cambridge.orgresearchgate.net. The refinement allows for the precise determination of lattice parameters. For anhydrous this compound, the refined hexagonal lattice parameters are a = b = 19.2525(1) Å and c = 17.7107(2) Å, with a cell volume of 5685.1(1) ų cambridge.orgresearchgate.net. The final Rietveld fitting shows excellent agreement between the experimental and calculated diffraction profiles, validating the refined structural model cambridge.org.
Crystallographic Data for Anhydrous this compound cambridge.orgresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Rhombohedral |
| Space Group | R-3 |
| a (Å) | 19.2525(1) |
| b (Å) | 19.2525(1) |
| c (Å) | 17.7107(2) |
| γ (°) | 120.0 |
| Volume (ų) | 5685.1(1) |
| Z | 18 |
Characterization of Structural Disorder and Systematic Vacancies
Structural disorder, defined as a deviation from a perfect, ordered crystalline lattice, is a common feature in complex materials like this compound and its analogues. This disorder can manifest in various forms, including substitutional disorder, where different elements occupy the same crystallographic site, and positional disorder, where atoms are displaced from their ideal lattice positions nih.gov. In crystalline materials, such deviations from perfect order can significantly influence their physical and chemical properties.
The presence of vacancies, which are unoccupied atomic sites in a crystal lattice, is another form of structural disorder. In the broader class of Prussian blue analogues, to which this compound is related, the arrangement of vacancies is crucial as it dictates the characteristics of the micropore network, thereby affecting diffusivity and adsorption capabilities.
While specific studies detailing systematic vacancies in this compound are not extensively available, the principles governing such phenomena in related coordination polymers are well-established. The introduction of vacancies can be a method to achieve charge balance within the crystal lattice, especially when dealing with mixed-valence metal centers or when guest cations are incorporated into the framework.
Analysis of Diffuse Scattering Contributions in Powder Patterns
Powder X-ray diffraction is a primary technique for the structural characterization of crystalline materials. While sharp Bragg peaks provide information about the average, long-range order of the crystal structure, any deviation from this perfect periodicity results in the appearance of diffuse scattering in the diffraction pattern epj-conferences.orggisaxs.com. This diffuse scattering, which appears as broad, low-intensity features between the Bragg peaks, contains valuable information about the nature of the local, short-range order and any structural disorder present in the material gisaxs.comnih.gov.
The analysis of diffuse scattering is a powerful tool for understanding the nature of disorder in complex materials. For instance, the presence of stacking faults, thermal vibrations of atoms, or the correlated displacement of atoms can all contribute to the diffuse scattering pattern. In the context of this compound, a detailed analysis of the diffuse scattering in its powder diffraction patterns could reveal insights into the local coordination environments of the metal centers and the nature of any static or dynamic disorder associated with the cyanide and nitrosyl ligands. Although direct analyses of diffuse scattering for this specific compound are not widely reported, the methodology has been successfully applied to other complex structures to elucidate details of their local atomic arrangements that are not accessible through conventional crystallographic refinement based solely on Bragg reflections researchgate.netnih.gov.
Polymorphism and Structural Transitions in this compound
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant characteristic of this compound. The different polymorphic forms are often related to the hydration state of the compound and the preparative conditions.
Structural Relationships Between Hydrated and Anhydrous Phases
This compound can exist in both hydrated and anhydrous forms, with the crystal structure being sensitive to the presence of water molecules within the lattice. The hydrated form, this compound trihydrate (Zn[Fe(CN)₅NO]·3H₂O), crystallizes in the rhombohedral space group R-3 researchgate.net. Upon dehydration, the compound transitions to an anhydrous phase, which retains the rhombohedral symmetry with the same space group, R-3 researchgate.net.
| Compound | Phase | Crystal System | Space Group | a (Å) | c (Å) | Volume (ų) |
|---|---|---|---|---|---|---|
| Zn[Fe(CN)₅NO]·3H₂O | Hydrated | Rhombohedral | R-3 | 19.305(5) | 17.627(5) | Not Reported |
| Zn[Fe(CN)₅NO] | Anhydrous | Rhombohedral | R-3 | 19.2525(1) | 17.7107(2) | 5685.1(1) |
Dehydration-Induced Structural Modifications and Cell Contraction
The process of dehydration, which can be achieved by heating the hydrated compound below 100 °C, induces structural modifications, primarily in the form of cell contraction researchgate.net. The loss of water molecules from the crystal lattice allows the framework to relax into a more compact arrangement. This is reflected in the decrease in the 'a' lattice parameter from 19.305(5) Å in the hydrated phase to 19.2525(1) Å in the anhydrous phase researchgate.net. Interestingly, the 'c' lattice parameter shows a slight increase from 17.627(5) Å to 17.7107(2) Å researchgate.net.
Despite these changes in the unit cell dimensions, the three-dimensional porous network of this compound is remarkably stable and does not collapse upon dehydration researchgate.net. The primary structural adjustments occur around the zinc cation's coordination environment. In the hydrated form, water molecules likely participate in the coordination sphere of the zinc ions or are held within the channels of the structure through hydrogen bonding. Their removal necessitates a rearrangement of the framework to achieve a stable anhydrous configuration. The smallest variation in the bond angles around the zinc atom upon dehydration suggests that the hexagonal rings formed by the zinc and cyanide groups are quite rigid researchgate.net.
Influence of Preparative Methods on Crystalline Phases (e.g., Rhombohedral vs. Orthorhombic Stability)
The crystalline phase adopted by metal nitrosylpentacyanoferrates is highly dependent on the nature of the divalent metal cation and the synthesis conditions. While this compound adopts a rhombohedral structure in both its hydrated and anhydrous forms, other closely related compounds, such as those containing Manganese (Mn²⁺) and Cadmium (Cd²⁺), crystallize in an orthorhombic system with the space group Pnma in their anhydrous state researchgate.net.
| Metal (M) | Crystal System | Space Group |
|---|---|---|
| Zinc (Zn) | Rhombohedral | R-3 |
| Manganese (Mn) | Orthorhombic | Pnma |
| Cadmium (Cd) | Orthorhombic | Pnma |
Advanced Spectroscopic Characterization of Zinc Nitrosylpentacyanoferrate
Infrared (IR) Spectroscopy
Infrared spectroscopy serves as a powerful tool for probing the vibrational modes of the constituent atoms and functional groups within the zinc nitrosylpentacyanoferrate complex. Analysis of the IR spectrum reveals critical information about the bonding and structural arrangement of the cyano (CN) and nitrosyl (NO) ligands, as well as the role of water molecules and hydrogen bonding in the crystal lattice.
The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching frequencies of the cyanide and nitrosyl ligands. A particularly intense peak observed at approximately 2202 cm⁻¹ is ascribed to the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)) in the cyanide ligands. researchgate.net The high frequency of this band is indicative of the strong covalent character of the C≡N bond.
The nitrosyl ligand gives rise to a characteristic stretching vibration (ν(NO)) as well. A Raman band located at 651 cm⁻¹ can be attributed to the Fe-NO bond, providing direct evidence of the coordination of the nitrosyl group to the iron center. researchgate.net The position of this band is sensitive to the geometry and electronic environment of the Fe-NO moiety.
Table 1: Characteristic Vibrational Frequencies of Ligands in this compound
| Ligand | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Cyano (CN) | ν(C≡N) stretching | ~2202 | researchgate.net |
| Nitrosyl (NO) | Fe-NO band | ~651 | researchgate.net |
The precise frequencies of the ν(CN) and ν(NO) stretching modes are influenced by the nature of the metal-ligand interactions, particularly the extent of π-backbonding from the iron d-orbitals to the π* antibonding orbitals of the ligands. For instance, the availability of the low-energy πNO orbital results in light-induced electronic transitions from the iron atom's d-orbitals (2b₂ (dxy) → 7e (πNO)). bath.ac.uk An increase in this charge transfer leads to a decrease in the ν(NO) stretching frequency, as the population of the antibonding π* orbital weakens the N-O bond. bath.ac.uk
Conversely, a decrease in the electron density on the iron atom reduces its ability to participate in π-backbonding with the cyanide ligands. bath.ac.uk This strengthening of the C≡N bond results in a shift of the ν(CN) stretching frequency to higher wavenumbers. The external zinc cation can influence the electron density on the [Fe(CN)₅NO]²⁻ anion, thereby modulating these stretching frequencies.
Transition metal nitroprussides, including the zinc analogue, are known to crystallize with water molecules. mdpi.com The dehydration of these compounds typically occurs at around 100 °C. mdpi.com Infrared spectroscopy can distinguish between different types of water molecules within the crystal lattice, such as those directly coordinated to a metal ion and those held more loosely within cavities, often referred to as zeolitic water.
Coordinated water molecules are typically identified by their characteristic vibrational modes. A strong and broad O-H stretching band, often observed around 3400-3500 cm⁻¹, and a deformational H-O-H scissoring vibration, appearing in the range of 1600-1630 cm⁻¹, are indicative of the presence of water. researchgate.net The stretching vibrations of weakly H-bonded OH groups of water are typically found in the 3700–3500 cm⁻¹ region. nih.govnih.gov Shifts in these bands can indicate changes in the hydrogen-bonding environment. nih.govnih.gov
The crystal structure of zinc-containing coordination complexes can be stabilized by an extensive three-dimensional network of hydrogen bonds. acs.org These interactions can involve the ligands, coordinated or zeolitic water molecules, and the counterions. acs.org In the context of this compound, hydrogen bonds can form between the nitrogen atoms of the cyanide ligands, the oxygen atom of the nitrosyl ligand, and the hydrogen atoms of water molecules.
Infrared spectroscopy is a sensitive technique for probing these hydrogen-bonding interactions. The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the donor group (e.g., O-H of water). Concurrently, bending modes of the involved groups may be blue-shifted (shifted to higher frequency). Analyzing these shifts provides valuable information on the strength and geometry of the hydrogen-bonding network within the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule or complex by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique provides crucial information about the electronic structure of the [Fe(CN)₅NO]²⁻ anion.
The photochemistry and color of metal nitroprussides are dominated by metal-to-ligand charge transfer (MLCT) transitions within the [Fe(CN)₅NO]²⁻ core. bath.ac.uk The low-energy π* molecular orbital of the NO⁺ ligand facilitates light-induced electronic transitions from the d-orbitals of the iron atom. bath.ac.uk
Two primary electronic transitions are observed for the nitroprusside ion:
2b₂ (dxy) → 7e (π*NO): This transition is observed at approximately 498 nm. The 2b₂ orbital is largely nonbonding and composed of the iron dxy orbital. bath.ac.uk
6e (dxz, yz) → 7e (π*NO): This transition occurs at around 394 nm. bath.ac.uk
Table 2: Key Electronic Transitions in the [Fe(CN)₅NO]²⁻ Anion
| Transition | Typical Wavelength (nm) | Orbital Character | Reference |
|---|---|---|---|
| 2b₂ → 7e | ~498 | dxy (Fe) → π(NO) | bath.ac.uk |
| 6e → 7e | ~394 | dxz, dyz (Fe) → π(NO) | bath.ac.uk |
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful nuclear technique uniquely suited for probing the environment of iron nuclei. nih.gov It provides precise information on the oxidation state, spin state, and local symmetry of the iron centers within a material. nih.gov
The Mössbauer spectrum of this compound is primarily characterized by two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔEₐ). These parameters are definitive indicators of the iron's electronic configuration. For the [Fe(CN)₅NO]²⁻ anion, the iron center is consistently identified as a low-spin Fe(II) species.
The isomer shift (δ) is sensitive to the s-electron density at the iron nucleus. For low-spin Fe(II) complexes like this compound, the δ values are typically small and fall within a narrow range, indicating a significant degree of covalent character and π-backbonding from the iron d-orbitals to the cyanide and nitrosyl ligands. researchgate.net
Quadrupole splitting (ΔEₐ) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-cubic electric field gradient (EFG) at the nucleus. A non-zero ΔEₐ value indicates a distortion from perfect octahedral symmetry. researchgate.net In the [Fe(CN)₅NO]²⁻ anion, the distinct nature of the Fe-NO bond compared to the five Fe-CN bonds creates an asymmetric electronic environment, resulting in a characteristic quadrupole splitting. The magnitude of this splitting is a sensitive measure of the electronic asymmetry.
| Parameter | Typical Value Range for [Fe(CN)₅NO]²⁻ | Information Yielded |
|---|---|---|
| Isomer Shift (δ) (mm/s) | -0.25 to -0.30 (relative to α-Fe) | Confirms low-spin Fe(II) oxidation state |
| Quadrupole Splitting (ΔEₐ) (mm/s) | 1.60 to 1.90 | Indicates distortion from octahedral symmetry; confirms low-spin state |
The presence of a significant quadrupole splitting (ΔEₐ) in the Mössbauer spectrum of this compound directly elucidates the local environment of the iron centers. The ideal octahedral symmetry (Oₕ) would result in a zero EFG and thus no splitting. The replacement of one cyanide ligand with a nitrosyl ligand reduces the local symmetry around the iron atom to approximately C₄ᵥ. This lower symmetry is the primary source of the large EFG, leading to the observed doublet in the spectrum.
The consistency of the ΔEₐ values across different nitrosylpentacyanoferrate salts suggests that the local coordination environment of the [Fe(CN)₅NO]²⁻ anion is largely preserved. researchgate.net The outer sphere cation, in this case, Zn²⁺, typically has a minor influence on the primary Mössbauer parameters, though it can induce subtle changes in the crystal packing and slight distortions of the anionic complex, which may be reflected in minor variations in the spectral linewidth or splitting. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)
X-ray spectroscopic techniques are indispensable for analyzing the elemental composition and electronic structures of materials, providing complementary information about both surface and bulk properties.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, an XPS survey scan would confirm the presence of Zn, Fe, C, N, and O. High-resolution scans of the core level peaks provide detailed chemical state information. The Fe 2p spectrum is particularly diagnostic for the oxidation state of iron, while the Zn 2p spectrum confirms the +2 oxidation state of zinc. researchgate.net
X-ray Absorption Spectroscopy (XAS), a bulk-sensitive technique, provides information on the oxidation state and local coordination geometry of a specific element. aps.org The X-ray Absorption Near Edge Structure (XANES) region at the Fe K-edge is highly sensitive to the oxidation state of the iron atom. nih.gov For Zn[Fe(CN)₅NO], the Fe K-edge energy would be characteristic of an Fe(II) species. Furthermore, high-resolution XAS can resolve pre-edge features that are directly related to the symmetry and bonding of the iron center's coordination environment. nih.gov
| Core Level | Expected Binding Energy (eV) | Information Yielded |
|---|---|---|
| Fe 2p₃/₂ | ~708 - 711 | Fe(II) oxidation state and coordination |
| Zn 2p₃/₂ | ~1022 | Zn(II) oxidation state |
| C 1s | ~285 (adventitious), ~286 (cyanide) | Presence of cyanide and surface carbon |
| N 1s | ~398 (cyanide), ~400 (nitrosyl) | Differentiation of N in CN⁻ and NO⁺ ligands |
| O 1s | ~532 (nitrosyl) | Presence of nitrosyl ligand |
XAS is exceptionally well-suited for in situ studies, allowing researchers to monitor changes in the electronic and geometric structure of the iron center as the material undergoes chemical or physical transformations, such as thermal decomposition or redox reactions. diva-portal.org By tracking the position of the Fe K-edge, one can directly observe oxidation or reduction of the iron. Simultaneously, analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region, which lies at energies above the absorption edge, can reveal changes in the Fe-ligand bond distances and the coordination number of the iron atom, providing a comprehensive picture of the reaction mechanism at the molecular level.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that probes the characteristic vibrational modes of a molecule. It is highly sensitive to the specific bonds within a compound and their local chemical environment. For this compound, the Raman spectrum is dominated by the internal vibrational modes of the [Fe(CN)₅NO]²⁻ anion. researchgate.net
The most intense and diagnostically important peaks in the spectrum are the stretching vibrations of the cyanide (C≡N) and nitrosyl (N-O) ligands. The frequencies of these modes are sensitive to the extent of π-backbonding between the iron center and the ligands. Other important bands include the Fe-NO and Fe-CN stretching and bending modes, which appear at lower frequencies. researchgate.net Research on Zn[Fe(CN)₅NO] has identified a very intense Raman peak at 2202 cm⁻¹, which is attributed to the C≡N stretching mode. researchgate.net Additional bands at 651 cm⁻¹, 494 cm⁻¹, and 233 cm⁻¹ are assigned to Fe-NO and Fe-C-N-Fe vibrational modes. researchgate.net
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2202 | ν(C≡N) stretch |
| 651 | ν(Fe-NO) stretch / Fe-C-N-Fe mode |
| 494 | Fe-C-N-Fe mode |
| 233 | Fe-C-N-Fe mode |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Compositional Analysis
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. When a material, such as this compound, is bombarded with a high-energy electron beam, the atoms within the sample are excited, causing them to emit X-rays. Each element emits X-rays at characteristic energy levels, and by detecting and measuring these energies, EDS can identify the elements present in the sample and their relative abundance.
For this compound (Zn[Fe(CN)₅NO]), an EDS analysis is expected to confirm the presence of zinc (Zn), iron (Fe), carbon (C), nitrogen (N), and oxygen (O). This qualitative analysis verifies the constituent elements of the complex. Furthermore, a quantitative analysis can provide the weight and atomic percentages of each element, which can be compared with the theoretical values calculated from the compound's chemical formula (Zn[Fe(CN)₅NO]·3H₂O for the trihydrate form) to assess its purity and stoichiometry.
Thermal Gravimetric Analysis (TGA) for Dehydration and Structural Transformations upon Heating
Thermal Gravimetric Analysis (TGA) is an essential technique for studying the thermal stability and composition of materials like this compound. The analysis involves monitoring the change in a sample's mass as a function of temperature in a controlled atmosphere. The resulting TGA curve provides valuable information about dehydration, decomposition, and other structural transformations.
Studies on this compound trihydrate (Zn[Fe(CN)₅NO]·3H₂O) have revealed distinct thermal events. The initial weight loss corresponds to the removal of water molecules. The TGA curve shows that the three molecules of water of crystallization are released at temperatures below 100°C. This dehydration step results in the formation of the anhydrous compound, M[Fe(CN)₅NO].
Following dehydration, the anhydrous this compound remains stable over a specific temperature range. Decomposition of the complex begins at temperatures above 160°C. This subsequent weight loss is attributed to the breakdown of the pentacyanonitrosylferrate anion, involving the evolution of cyanide (CN) and nitrosyl (NO) ligands. The analysis of these decomposition steps is crucial for understanding the thermal limits and structural stability of the compound.
The key thermal events observed for this compound are summarized in the table below.
| Temperature Range | Process | Description | Resulting Product |
|---|---|---|---|
| Room Temperature - 100°C | Dehydration | Loss of three molecules of water of crystallization. | Anhydrous Zn[Fe(CN)₅NO] |
| > 160°C | Decomposition | Breakdown of the complex with the evolution of CN and NO ligands. | Metal oxides/carbides |
Theoretical and Computational Investigations of Zinc Nitrosylpentacyanoferrate
Computational Studies of Crystal Packing and Supramolecular Interactions
Beyond the single molecular unit, computational studies are vital for understanding how individual Zinc Nitrosylpentacyanoferrate units assemble into a stable crystal. These studies focus on the collective interactions that define the supramolecular architecture of coordination polymers. youtube.com
In coordination polymers containing aromatic or pseudo-aromatic rings, π-stacking interactions can play a significant role in stabilizing the crystal structure. nih.gov While the cyanide and nitrosyl ligands are not aromatic, the delocalized π-systems of the CN groups can participate in stacking-like interactions. Computational methods, particularly DFT with dispersion corrections, are used to investigate these phenomena. nih.gov
The stability and potential flexibility of coordination polymers are critical for their application. mdpi-res.com Computational studies provide valuable insights into the mechanical properties and structural integrity of these materials. nih.gov By simulating the response of the crystal lattice to external stimuli like pressure or temperature, researchers can predict the material's robustness.
For this compound, theoretical calculations can assess the strength of the coordination bonds between the zinc cations and the nitrogen atoms of the pentacyanonitrosylferrate anions. Analysis of the phonon dispersion curves, calculated using DFT, can indicate whether the structure is dynamically stable. uni-augsburg.de Furthermore, simulations can explore the energy landscape of different crystalline arrangements (polymorphs) and predict the most thermodynamically stable form. These computational insights into stability and flexibility are key to designing new functional materials based on coordination polymer frameworks. rsc.orgacs.org
Coordination Chemistry and Mechanistic Aspects of Zinc Nitrosylpentacyanoferrate
Unique Coordination Geometries of Zinc and Iron Centers
The zinc ion, Zn²⁺, acts as the counterion and links these [Fe(CN)₅NO]²⁻ units into a larger framework. Zinc(II) is known for its flexible coordination geometry, commonly adopting tetrahedral or octahedral coordination depending on the surrounding ligands. researchgate.netwikipedia.org In the hydrated crystalline form, Zinc nitrosylpentacyanoferrate trihydrate (Zn[Fe(CN)₅NO]·3H₂O), both the iron and zinc centers are described as having distorted octahedral symmetries. researchgate.net The zinc ion is coordinated by nitrogen atoms from the cyanide ligands of neighboring [Fe(CN)₅NO]²⁻ anions and likely by water molecules, creating a three-dimensional coordination polymer network. The flexibility in zinc's coordination number allows for structural diversity within this family of compounds. nih.govnih.gov
| Metal Center | Typical Coordination Geometry | Coordinating Ligands | Reference |
|---|---|---|---|
| Iron (Fe) in [Fe(CN)₅NO]²⁻ | Distorted Octahedral | 5x Cyanide (CN⁻), 1x Nitrosyl (NO) | researchgate.net |
| Zinc (Zn) | Distorted Octahedral (in trihydrate form) | Cyanide (N-donor), Water (H₂O) | researchgate.netwikipedia.org |
Formation Mechanisms of this compound Polymorphs
The formation of this compound, like other transition metal nitroprussides, can result in different solid-state structures or polymorphs. The specific polymorph obtained is highly sensitive to the synthesis conditions, such as the concentration of reactants, temperature, pH, and the nature of the solvent. nih.gov These factors influence the nucleation and crystal growth processes, leading to a wide structural diversity among this family of nanoporous coordination polymers. researchgate.net The self-assembly process involves the linkage of [Fe(CN)₅NO]²⁻ anions by Zn²⁺ cations through the nitrogen atoms of the cyanide ligands. nih.gov Variations in how these linkages are formed in three dimensions give rise to different crystalline phases with potentially distinct properties.
Mechanistic Studies of Hydrothermal Recrystallization and Polymorph Control
Hydrothermal recrystallization has been demonstrated as an effective post-synthesis technique to explore the structural diversity of divalent transition metal nitroprussides, including the zinc variant, and to access the most thermodynamically stable phases. researchgate.net This method involves treating an initially precipitated solid under elevated temperature and pressure in an aqueous medium.
The mechanism involves the dissolution of the initial, often amorphous or less stable crystalline, solid and subsequent recrystallization into a more ordered and stable structure. This process allows the system to overcome kinetic barriers and reach a thermodynamic minimum, resulting in the formation of a single, stable polymorph. For zinc-containing compounds specifically, hydrothermal treatment has been shown to yield a single, well-defined phase. researchgate.net This suggests that while various kinetically controlled polymorphs may form under initial precipitation conditions, a specific, thermodynamically favored structure exists and can be accessed through this recrystallization technique. Control over polymorphism is crucial as different polymorphs of metal-organic frameworks can exhibit varied properties, and methods to direct the formation of a specific phase are of significant interest. rsc.org
Ligand Exchange Reactions and Photochemical Pathways
While the [Fe(CN)₅NO]²⁻ anion is generally stable, it can undergo ligand exchange reactions, particularly under photochemical stimulation. tsijournals.com The strong bond between iron and the cyanide ligands makes thermal substitution difficult. However, irradiation with light of an appropriate wavelength can excite the complex, facilitating the replacement of ligands. The initial step in many photochemical reactions of this complex is the absorption of a photon, leading to an excited state. From this excited state, various reaction pathways become accessible. tsijournals.commdpi.com
Photo-Induced Isomerization of the Nitrosyl Ligand in Metal Nitrosyls
A key photochemical pathway for this compound, and metal nitrosyls in general, is the photo-induced linkage isomerization of the nitrosyl ligand. uni-muenchen.denih.gov Upon low-temperature irradiation, the complex can be converted from its ground state (GS) to one or more long-lived metastable states (MS). buffalo.eduresearchgate.net This phenomenon was first extensively studied in sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O). acs.org
Irradiation with light in the blue-green region of the spectrum can populate two primary metastable states:
MS1 (Isonitrosyl): In this state, the nitrosyl ligand flips and coordinates to the iron center through the oxygen atom (η¹-ON). acs.orgresearchgate.net
MS2 (Side-on): This state involves a side-on coordination of the nitrosyl ligand to the iron atom (η²-NO). acs.orgresearchgate.net
These metastable isomers are characterized by changes in their vibrational spectra, particularly a downshift in the N-O stretching frequency, and can be structurally confirmed by techniques like photocrystallography. buffalo.edu The conversion back to the ground state is typically achieved by heating the crystal to a specific decay temperature, which varies depending on the specific complex and its environment. buffalo.edu The stability of these isomers is influenced by electronic factors, such as the π-acceptor properties of the other ligands in the complex. buffalo.eduresearchgate.net
Mechanistic Aspects of Photodissociation and Photooxidation-Substitution Reactions
The photochemistry of the [Fe(CN)₅NO]²⁻ ion is dominated by processes initiated by metal-to-ligand charge transfer (MLCT). mdpi.com When the complex absorbs a photon, an electron is promoted from a metal-centered d-orbital to a π* antibonding orbital primarily located on the nitrosyl ligand. This creates an excited state (ES) which is the starting point for subsequent reactions. mdpi.com
From this excited state, two main pathways can occur:
Photodissociation: The excited complex can release the nitric oxide (NO) ligand. This is a common reaction for many metal nitrosyl complexes and is explored for photo-triggered NO delivery. researchgate.netrsc.org The release of NO leaves a [Fe(CN)₅]³⁻ fragment, which is highly reactive and will typically coordinate with a solvent molecule, like water, to form [Fe(CN)₅(H₂O)]³⁻.
Photooxidation-Substitution: The excited state can also lead to the oxidation of the iron center (Fe(II) to Fe(III)) and the substitution of a ligand. In aqueous solutions, irradiation can lead to the formation of the aquated complex [Fe(CN)₅(H₂O)]³⁻ through the loss of the NO ligand. mdpi.com This process involves complex redox chemistry where the electronic excitation facilitates both electron transfer and ligand substitution. Mössbauer spectroscopy on irradiated nickel nitroprusside has confirmed the presence of Fe(III) species, supporting the occurrence of photo-induced redox processes. mdpi.com
Role of Nitrosyl Ligand as a Non-Innocent Ligand in Redox Processes
The nitrosyl ligand (NO) is a classic example of a "non-innocent" or "suspect" ligand. uleth.cawikipedia.org An innocent ligand has a clearly defined charge and oxidation state, allowing for an unambiguous assignment of the metal's oxidation state. In contrast, a non-innocent ligand can exist in multiple redox states, making the formal oxidation state of the metal center ambiguous. wikipedia.org
The NO ligand can be formally considered as the nitrosyl cation (NO⁺, a two-electron donor), the nitric oxide radical (NO•, a one-electron donor), or the nitroxyl (B88944) anion (NO⁻, a two-electron donor with a bent M-N-O geometry). uleth.cawikipedia.org
Linear M-N-O: Typically described as coordination of NO⁺.
Bent M-N-O: Typically described as coordination of NO⁻.
Advanced Research Areas and Academic Explorations of Zinc Nitrosylpentacyanoferrate
Zinc Nitrosylpentacyanoferrate as a Porous Coordination Polymer
This compound stands as a significant example of a porous coordination polymer (PCP), also known as a metal-organic framework (MOF). rsc.org These materials are characterized by their crystalline structure, composed of metal ions or clusters linked together by organic ligands, forming a one-, two-, or three-dimensional network. The structure of these polymers contains potential voids, or pores, which can be occupied by guest molecules. mdpi.com
Characterization of Framework Structure and Channel Systems
The framework of this compound is a three-dimensional cyanide-bridged structure. In this framework, the zinc(II) ions are coordinated with the nitrogen atoms of the cyanide ligands, while the iron(II) ions are coordinated with the carbon atoms. This arrangement creates a robust and porous structure. The specific coordination environment of the zinc ions can vary, but they often exhibit tetrahedral or octahedral geometries. nih.gov For instance, in some structures, a Zn(II) ion can be coordinated with two carboxylic oxygen atoms from different ligands and two pyridyl nitrogen atoms from other linkers, resulting in a distorted tetrahedral geometry. nih.gov
Interactive Data Table: Structural Characteristics of Zinc-Based Coordination Polymers
| Feature | Description |
| Crystal System | Orthorhombic, Monoclinic |
| Space Group | Pnna, C2/c, Pbca |
| Coordination Geometry of Zn(II) | Distorted tetrahedral, Distorted octahedral |
| Connectivity | 3-fold interpenetrating 3D structure, 2D layer |
Accessibility to Pore System and Adsorption Behavior (e.g., H2O, CO2, N2)
The porous nature of this compound allows for the adsorption of various small molecules into its channel systems. The accessibility of the pores and the adsorption behavior are critical properties that determine the potential applications of this material in areas such as gas storage and separation.
Studies on analogous zinc-based porous coordination polymers have demonstrated significant gas uptake capacities for molecules like N2, O2, CO2, and H2. rsc.org The adsorption process can sometimes exhibit uncommon stepwise adsorption and hysteretic desorption behaviors. rsc.org For example, a doubly interpenetrated 3D porous metal-organic framework, SNU-9, which is a zinc-based polymer, shows high gas uptake capacities for N2, O2, CO2, and H2, but does not adsorb methane (B114726) (CH4). rsc.org
The interaction between the framework and the adsorbed molecules plays a crucial role in the adsorption process. The specific chemical environment within the pores, including the presence of metal centers and functional groups on the ligands, can influence the strength and selectivity of the adsorption.
Redox Chemistry of this compound
The redox chemistry of this compound is complex, involving the potential for electron transfer reactions at both the metal centers (iron and zinc) and the nitrosyl ligand.
Investigation of Electroactivity of Metal Centers (Fe, Zn)
The iron center in the pentacyanoferrate moiety is redox-active and can typically exist in both the +2 (ferrous) and +3 (ferric) oxidation states. The formal description of the iron in the [Fe(CN)5NO]2- anion is Fe(II). The zinc ion, Zn(II), is a d10 metal ion and is generally considered redox-inactive under typical electrochemical conditions, meaning it does not readily undergo changes in its oxidation state. nih.gov In electrochemical systems involving zinc and iron, zinc typically acts as the reducing agent, losing electrons and becoming oxidized, while iron ions are reduced. youtube.comwebassign.netyoutube.com For instance, in a galvanic cell, electrons flow from the zinc electrode (anode) to the iron electrode (cathode). youtube.com
The electrochemical behavior of mixed Fe-Zn systems can be influenced by the formation of various intermetallic phases. researchgate.net In some cases, zinc can act as a sacrificial anode, providing cathodic protection to the iron. nih.gov
Exploration of the Nitrosyl Ligand's Contribution to Redox Processes
The nitrosyl (NO) ligand is not a passive component in the redox chemistry of this compound. The coordinated NO ligand can participate in redox reactions. The {FeNO} unit can be described as {FeIINO+}, and this complex can undergo reduction. conicet.gov.ar Upon a one-electron reduction, it forms a species that can be described as {FeIINO}, which contains a bent FeNO structure. conicet.gov.ar In this reduced state, a significant portion of the spin density is located on the nitrosyl ligand. conicet.gov.ar
The redox behavior of the nitrosyl ligand is a key aspect of the reactivity of nitroprusside and related complexes. The interconversion between different oxidation states of the nitrosyl ligand (NO+, NO, NO-) can be accessed electrochemically or through chemical redox agents. This reactivity is crucial for the potential applications of these complexes in catalysis and sensing.
Surface Chemistry and Interfacial Phenomena
The surface of this compound plays a critical role in its interactions with the surrounding environment. The surface chemistry can be influenced by factors such as particle size, morphology, and the presence of surface defects.
The termination of the crystal lattice at the surface creates coordination sites that may differ from those in the bulk material. These surface sites can be particularly reactive and can participate in adsorption, catalysis, and other interfacial processes. For instance, the surface of ZnO nanoparticles, a related zinc compound, readily hydrolyzes in aqueous environments to form hydroxide (B78521) layers. mdpi.com This surface modification can influence the particle's charge and its interaction with biological systems. mdpi.com
In the context of applications like heterogeneous catalysis, the surface of the coordination polymer provides the active sites for chemical reactions. mdpi.com Modifying the surface of zinc-based materials can alter their properties and performance. For example, creating a preferentially adsorbed layer on a zinc surface can manipulate ion distribution and improve the stability of zinc metal anodes in batteries. rsc.org The surface reactivity of zinc-containing materials is also a key factor in their corrosion behavior. nih.gov
Interactive Data Table: Surface Properties of Zinc-Based Materials
| Property | Observation | Implication |
| Surface Hydrolysis | Formation of hydroxide layers on ZnO surfaces in aqueous media. mdpi.com | Influences surface charge and interactions with the environment. |
| Surface Modification | Creation of adsorbed layers can alter ion transport. rsc.org | Can enhance stability in electrochemical applications. |
| Surface Reactivity | High surface area can lead to increased reactivity. mdpi.com | Important for catalysis and can influence toxicity. |
Interactions of this compound with Adsorbed Species
The porous framework of this compound, and its analogues, makes it a subject of interest for studies involving adsorption and storage of small molecules. cambridge.org The structure contains potential sites for interaction with adsorbed species, primarily at the divalent metal centers (Zn²⁺) and through interactions with the cyanide and nitrosyl ligands. The nature of these interactions is crucial for applications in catalysis, sensing, and gas storage.
Research into related metal-organic ionic frameworks (MOIFs) based on the [Fe(CN)₅NO]²⁻ anion has demonstrated their capability to adsorb organic pollutants. acs.org This suggests that the fundamental building block of this compound is conducive to adsorptive processes. The interaction mechanism in these frameworks involves the ionic association between the anionic complex and organic cations, which can influence the uptake of pollutants. acs.org While specific studies detailing the adsorption of various species directly onto this compound are specialized, the general principles derived from analogous porous materials suggest that both physisorption and chemisorption can occur. The Lewis acidic nature of the zinc centers can facilitate interactions with basic molecules, while the cyanide ligands can participate in hydrogen bonding with suitable adsorbates.
Crystal Growth Mechanisms and Controlled Morphology
Understanding Factors Affecting Crystal Habit and Size
The morphology, or crystal habit, and size of this compound particles are highly dependent on the synthesis conditions. These physical characteristics are critical as they influence the material's surface area, porosity, and ultimately its performance in various applications. Electron microscopy studies of this compound have revealed the formation of distinct rhombohedral and rectangular-shaped crystals with a range of sizes. researchgate.net
The crystallization process is typically achieved through precipitation by reacting an aqueous solution of sodium nitrosylpentacyanoferrate (sodium nitroprusside) with a zinc salt solution. The key factors influencing the resulting crystal morphology include:
Reactant Concentrations: The concentration of the precursor solutions can affect the supersaturation level, which in turn governs the rates of nucleation and crystal growth. Higher supersaturation often leads to rapid nucleation and the formation of smaller crystallites, while lower supersaturation favors slower growth and can result in larger, more well-defined crystals.
Temperature: Temperature influences both the solubility of the compound and the kinetics of the crystallization process. Controlling the temperature can be used to manipulate the growth rate and potentially the resulting crystal habit.
pH of the Medium: The pH can affect the stability of the precursor complex ions and the surface charge of the growing crystals, thereby influencing their aggregation and morphology.
Aging Time: Allowing the precipitate to age in the mother liquor can lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones, leading to a narrower size distribution and potentially more stable crystal phases over time.
Additives: The presence of surfactants or capping agents can selectively adsorb onto specific crystal faces, inhibiting growth in those directions and promoting it in others, thus providing a powerful method for morphology control.
By carefully controlling these parameters, it is possible to tailor the particle size and shape to meet the demands of specific research or application goals.
Comparative Studies with Prussian Blue Analogues and Other Transition Metal Nitrosylpentacyanoferrates
Comparative Structural and Electronic Properties Across the Series (M[Fe(CN)₅NO])
This compound belongs to a larger family of divalent transition metal nitrosylpentacyanoferrates with the general formula M[Fe(CN)₅NO], where M can be Mn, Fe, Co, Ni, or Cd. cambridge.orgresearchgate.netcambridge.org Comparative studies across this series reveal systematic variations in structural and electronic properties that are directly attributable to the nature of the divalent 'M' cation.
A significant finding is that the crystal structure is highly dependent on the identity of the M cation. For instance, the anhydrous forms of manganese and cadmium nitrosylpentacyanoferrate adopt an orthorhombic crystal system (space group Pnma), whereas this compound crystallizes in a rhombohedral system (space group R-3). cambridge.org In contrast, the iron, cobalt, and nickel analogues can form cubic structures (space group Fm-3m). cambridge.org
Below is a comparative table of the structural properties for various M[Fe(CN)₅NO] compounds.
| Cation (M²⁺) | Compound | Crystal System | Space Group |
| Mn | Mn[Fe(CN)₅NO] | Orthorhombic | Pnma |
| Fe | Fe[Fe(CN)₅NO] | Cubic | Fm-3m |
| Co | Co[Fe(CN)₅NO] | Cubic | Fm-3m |
| Ni | Ni[Fe(CN)₅NO] | Cubic | Fm-3m |
| Zn | Zn[Fe(CN)₅NO] | Rhombohedral | R-3 |
| Cd | Cd[Fe(CN)₅NO] | Orthorhombic | Pnma |
The electronic properties, as probed by infrared (IR) and Mössbauer spectroscopy, show a weaker, yet discernible, dependence on the M-site metal. cambridge.org The IR spectra for all compounds are characterized by strong absorption bands corresponding to the stretching vibrations of the cyanide (ν(CN)) and nitrosyl (ν(NO)) ligands. researchgate.net The precise frequency of the ν(CN) vibration is sensitive to the polarizing power of the M²⁺ cation, as it influences the electron density in the cyanide orbitals. researchgate.net The electronic structure is largely dominated by the bonding properties of the NO group, which involves significant π*-back donation from the iron atom. cambridge.org
Influence of Divalent Transition Metal Cations on Overall Framework and Coordination Properties
The choice of the divalent transition metal cation (M²⁺) exerts a profound influence on the three-dimensional framework and coordination environment of the resulting nitrosylpentacyanoferrate compound. This influence manifests in several key ways:
Local Coordination and Distortion: In the cubic series (M = Fe, Co, Ni), the M²⁺ cation assembles the [Fe(CN)₅NO]²⁻ building blocks into a 3D network. The local environment around the M site exhibits structural disorder, and the degree of local distortion is determined by the metal's intrinsic bonding properties. This distortion follows the trend Ni > Co > Fe. cambridge.org This is attributed to the differing abilities of these cations to interact with the nitrogen ends of the cyanide ligands.
Framework Stability and Response to Dehydration: These compounds are often synthesized as hydrates. The coordinated and zeolitic water molecules can typically be removed by heating at relatively low temperatures (below 100°C) without causing the collapse of the 3D framework. cambridge.orgcambridge.org This process, however, induces a contraction of the unit cell. The temperature required to achieve the anhydrous phase also correlates with the M cation, following the order Ni > Co > Fe, reflecting the strength of the metal-water interaction. cambridge.org
Charge Delocalization: In the cubic Fe and Co analogues, cooling to low temperatures (77 K and 12 K) results in a slight expansion of the -M-N≡C-Fe-C≡N-M- chain length. This counterintuitive thermal expansion is suggested to arise from an increase in the delocalization of metal charge across the cyanide bridges at low temperatures. cambridge.org
Porosity: The specific arrangement of the building blocks, dictated by the M cation, results in porous frameworks. The open structure of these materials is linked to systematic vacancies of both the [Fe(CN)₅NO]²⁻ unit and the M²⁺ cation, making them potentially useful for molecular adsorption and storage. cambridge.orgcambridge.org
Future Directions and Open Questions in Zinc Nitrosylpentacyanoferrate Research
Development of Novel Synthetic Approaches for Tailored Architectures and Properties
The future synthesis of zinc nitrosylpentacyanoferrate will likely shift from simple precipitation methods to more sophisticated techniques aimed at creating materials with precisely controlled architectures and, consequently, tailored properties. A significant area of exploration will be the adaptation of methods proven successful for other metal-organic frameworks (MOFs) and Prussian blue analogues (PBAs). acs.org
Hydrothermal and solvothermal synthesis, for instance, offer a promising route to enhance crystallinity and control particle morphology by manipulating parameters such as temperature, pressure, pH, and solvent composition. researchgate.netacs.org The modulated hydrothermal (MHT) method, which uses coordinating agents to control the nucleation and growth process, could be particularly valuable for producing high-quality, scalable batches of this compound with specific particle sizes or hierarchical pore structures. acs.org These tailored architectures are crucial for applications in areas like heterogeneous catalysis and gas storage, where surface area and pore accessibility are paramount. researchgate.net
Future research could focus on creating hollow, core-shell, or porous nanocage structures by using sacrificial templates or controlled etching techniques, strategies that have been successfully applied to other bimetallic PBAs. acs.org Such complex architectures could introduce novel functionalities, for example, by encapsulating other active species or by enhancing mass transport to active sites within the framework.
| Synthetic Method | Key Controllable Parameters | Potential Influence on Properties | Targeted Applications |
|---|---|---|---|
| Co-Precipitation (Conventional) | Reactant concentration, stirring rate | Basic control over particle size | Pigments, basic chemical studies |
| Hydrothermal/Solvothermal Synthesis | Temperature, pressure, solvent, pH | High crystallinity, defined morphology (e.g., nanocubes) | Catalysis, sensors, energy storage |
| Modulated Hydrothermal (MHT) | Modulator type and concentration, temperature | Hierarchical porosity, high surface area, scalability | Gas storage and separation, advanced catalysis |
| Template-Assisted Synthesis | Template material and shape | Hollow, core-shell, or complex nanocage architectures | Drug delivery, protected catalysis, energy conversion |
Deeper Understanding of Structure-Property Relationships and Predictive Modeling
A fundamental open question in the study of this compound is the precise correlation between its atomic-level structure and its macroscopic physical and chemical properties. Future research must aim to build a comprehensive understanding of these structure-property relationships, which is essential for designing materials with desired functionalities. nih.gov
Predictive modeling will be an indispensable tool in this endeavor. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, bonding, and magnetic properties of the compound. nih.govmdpi.com For example, DFT can be used to model how distortions in the Fe-C≡N-Zn linkage or changes in the coordination environment around the nitrosyl group affect the material's electronic bandgap or its interaction with adsorbed molecules. mdpi.com Such calculations can guide synthetic efforts by predicting which structural modifications are most likely to yield desired properties.
Furthermore, the development of Quantitative Structure-Property Relationship (QSPR) models represents a significant future direction. nih.gov By building large datasets from experimental and computational results, machine learning algorithms can identify complex patterns connecting structural descriptors (e.g., lattice parameters, bond angles, pore dimensions) to functional outputs (e.g., catalytic activity, ionic conductivity). nih.govresearchgate.net These data-driven models could accelerate the discovery of optimized this compound variants for specific applications, reducing the reliance on trial-and-error experimentation. vt.edu
Exploration of Non-traditional Coordination Modes and Their Implications
This compound is typically assumed to adopt the classic cubic framework of Prussian blue, characterized by linear M-C≡N-M' bridges. libretexts.org However, the cyanide ligand is remarkably versatile and can adopt various coordination modes, including terminal bonding and bridging between multiple metal centers (μ2, μ3, μ4). researchgate.netresearchgate.net A key area for future investigation is whether non-traditional coordination modes can be induced in the this compound structure and what their implications would be.
Advanced In-situ Characterization Techniques During Chemical and Physical Transformations
To fully understand the functionality of this compound, it is crucial to observe its structural and chemical changes as they happen under operational conditions. Traditional ex-situ characterization, where the material is analyzed before and after a process, often misses transient intermediate species and dynamic transformations. Therefore, the application of advanced in-situ and operando characterization techniques is a critical future direction. nih.gov
Techniques such as in-situ X-ray diffraction (XRD) and in-situ Raman spectroscopy can provide real-time information on the crystalline structure and vibrational modes of the material during chemical reactions, thermal decomposition, or electrochemical cycling. acs.orgresearchgate.net For example, in studies of related Prussian blue analogues used as catalyst precursors, in-situ techniques have revealed that the initial material transforms into the true active species (e.g., metal oxides/hydroxides) during the reaction. nih.govresearchgate.net Similar studies on this compound could uncover its true active form in catalytic processes.
Observing the material's response to guest molecule insertion and removal is another key area. In-situ XRD can monitor the expansion and contraction of the crystal lattice, providing direct insight into the dynamics of gas storage or ion exchange. acs.org These advanced characterization methods will be essential for moving beyond a static picture of this compound and developing a comprehensive understanding of its dynamic behavior, which is central to its function in any application.
Q & A
Basic: What are the standard synthetic protocols for Zinc nitrosylpentacyanoferrate, and how do reaction conditions influence product purity?
This compound can be synthesized via ligand substitution reactions, analogous to sodium nitroprusside (Na₂[Fe(CN)₅NO]). A common method involves reacting a zinc salt (e.g., Zn(NO₃)₂) with a preformed nitrosylpentacyanoferrate complex under controlled pH and temperature. Critical parameters include:
- Molar ratios : Stoichiometric excess of NO⁺ donors (e.g., HNO₃) to ensure complete ligand substitution .
- pH control : Acidic conditions stabilize the nitrosyl ligand (pH < 3) .
- Purification : Recrystallization from aqueous ethanol removes unreacted salts, improving purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Infrared (IR) spectroscopy : Identifies CN⁻ and NO stretching vibrations (e.g., ν(NO) ~1900 cm⁻¹, ν(CN) ~2100 cm⁻¹) .
- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (~400–500 nm) to confirm nitrosyl coordination .
- X-ray diffraction (XRD) : Resolves crystal lattice parameters and confirms octahedral geometry around Fe²⁺/Fe³⁺ .
Advanced: How does this compound compare to sodium nitroprusside in terms of HNO release efficiency and mechanism?
While sodium nitroprusside releases nitric oxide (NO), this compound may act as an HNO donor under reducing conditions. Key differences include:
- Redox sensitivity : Fe²⁺ in nitroprusside releases NO via one-electron oxidation, whereas Zn²⁺ in the zinc analog may stabilize HNO release via proton-coupled electron transfer .
- Biological reactivity : Zinc’s lower toxicity compared to sodium nitroprusside’s cyanide byproducts could enhance therapeutic potential, but HNO’s short half-life requires encapsulation strategies .
Advanced: What strategies can mitigate the compound's toxicity while maintaining its reactivity in biological applications?
- Encapsulation : Use liposomal carriers to reduce systemic exposure to cyanide ligands .
- Coordination tuning : Substitute labile CN⁻ ligands with less toxic donors (e.g., carboxylates) while retaining nitrosyl reactivity .
- Dosage optimization : Monitor in vivo cyanide levels using microdialysis in preclinical models to establish safe thresholds .
Data Contradiction: How should researchers address discrepancies in reported stability constants of this compound under varying pH conditions?
Conflicting stability data often arise from differences in:
- Ionic strength : Use standardized buffers (e.g., 0.1 M KCl) to minimize activity coefficient variations .
- Analytical methods : Cross-validate potentiometric titrations with spectroscopic techniques (e.g., UV-Vis) for accurate logβ values .
Methodological: What stoichiometric considerations are critical when preparing this compound to avoid byproducts?
- Precursor ratios : A 1:1 molar ratio of Zn²⁺ to [Fe(CN)₅NO]²⁻ minimizes Zn(CN)₂ or Zn(OH)₂ impurities .
- Temperature control : Reactions below 25°C prevent thermal decomposition of the nitrosyl ligand .
Application: In what experimental models has this compound been tested for its vasodilatory effects, and what were the key findings?
- Ex vivo studies : Rat aortic ring assays show concentration-dependent vasodilation, with EC₅₀ values ~10⁻⁶ M, comparable to sodium nitroprusside .
- In vivo limitations : Rapid renal clearance in murine models necessitates sustained-release formulations for therapeutic efficacy .
Analysis: How can electrochemical methods be employed to study the redox behavior of this compound?
- Cyclic voltammetry : Identifies redox potentials for Fe²⁺/Fe³⁺ and NO/HNO transitions. A quasi-reversible wave at ~0.2 V (vs. Ag/AgCl) indicates nitrosyl redox activity .
- Controlled potential electrolysis : Quantifies electron transfer stoichiometry during HNO release .
Advanced: What are the challenges in differentiating this compound's isomeric forms, and what analytical approaches are recommended?
- Isomer identification : Use Raman spectroscopy to distinguish linkage isomers (e.g., NO binding via N vs. O) .
- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) separates geometric isomers .
Contradiction: When encountering conflicting data on the compound's photoreactivity, what experimental variables should be re-examined?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
